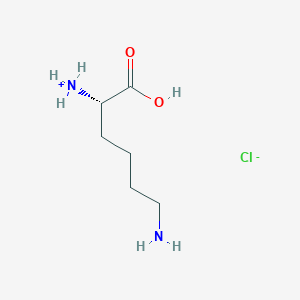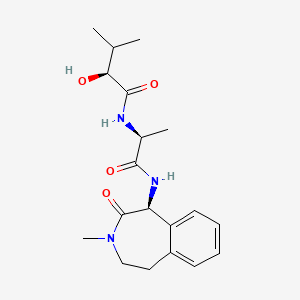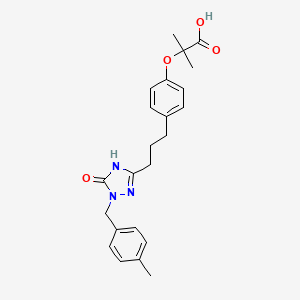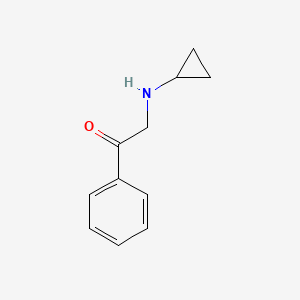
Clorhidrato de L-Lisina
Descripción general
Descripción
L-Lysine hydrochloride (L-Lysine HCl) is a white or nearly white, practically odorless, free-flowing crystalline powder . It is an essential amino acid that is a precursor to many proteins . It contains an α-amino group, an α-carboxylic acid group, and a side chain lysyl, classifying it as a basic, charged, aliphatic amino acid . It is used as a dietary supplement, providing 80.03% L-lysine .
Synthesis Analysis
L-Lysine hydrochloride can be synthesized by microbial fermentation to give crude L-Lysine, which is then purified and synthesized by crystallization in hydrochloric acid . The production process of L-Lysine HCl involves the conversion of sugars from sugarcane molasses to L-Lysine with a strain of Corynebacterium glutamicum .
Molecular Structure Analysis
The molecular structure of L-Lysine hydrochloride can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .
Chemical Reactions Analysis
L-Lysine hydrochloride is involved in various chemical reactions. For instance, it is used in the production of Cu (ii) complexes, which have potential antibacterial properties . It is also used in the production of multivitamin oral suspension .
Physical and Chemical Properties Analysis
L-Lysine hydrochloride is freely soluble in water, but is almost insoluble in alcohol and in ether . It melts at about 260°C with decomposition .
Aplicaciones Científicas De Investigación
Control de calidad farmacéutico
Clorhidrato de L-Lisina: es esencial en la industria farmacéutica para el control de calidad de las sustancias farmacéuticas y las suspensiones orales multivitamínicas. Se ha desarrollado un nuevo método de RP-HPLC-DAD para cuantificar el this compound en estos productos. Este método es sensible, preciso, rentable y no requiere preparación o pretratamiento de la muestra .
Suplementos nutricionales
En forma de suspensiones multivitamínicas, el This compound ayuda a mitigar la formación de herpes labial al bloquear la actividad de la arginina. También se utiliza para mejorar el valor nutricional de los suplementos dietéticos, asegurando un equilibrio adecuado de aminoácidos .
Aplicaciones de tratamiento médico
This compound: se ha utilizado para el tratamiento del herpes zóster y las lesiones genitales inducidas por el virus del herpes zóster y el virus del herpes simple. También se informa que tiene beneficios significativos en el manejo de la osteoporosis al modular la absorción intestinal y la excreción renal de calcio .
Industria alimentaria
En la industria alimentaria, el This compound se produce mediante fermentación y se considera un aminoácido esencial para todas las especies animales. Se utiliza para optimizar la ingesta de proteínas en la dieta, asegurando la salud y el crecimiento del ganado .
Salud cardiovascular
This compound: juega un papel en la salud cardiovascular al ayudar en la prevención de la angina de pecho, ya que ayuda a limpiar las arterias. También se está investigando su potencial en la prevención del cáncer .
Salud ósea
Debido a su papel en la absorción de calcio, el This compound es importante para mantener la salud ósea. Es particularmente beneficioso para las personas que corren el riesgo de padecer osteoporosis o que la padecen .
Mecanismo De Acción
Target of Action
L-Lysine hydrochloride primarily targets proteins in the human body. As an essential amino acid, L-lysine is a fundamental building block of proteins . It plays a crucial role in various biological processes, including calcium absorption, muscle protein synthesis, and the production of hormones, enzymes, and antibodies .
Mode of Action
L-Lysine interacts with its targets by incorporating itself into protein structures during protein synthesis . It also competes with L-arginine, another amino acid, in various biochemical processes. For instance, in the context of herpes simplex virus replication, a high ratio of L-lysine to L-arginine in the tissue culture media can inhibit viral replication and cytopathogenicity .
Safety and Hazards
Direcciones Futuras
L-Lysine hydrochloride has several potential future applications. It plays a vital role in immune system support, collagen production, muscle health support, and the transport of fat cells to be burned for energy . The global demand for L-Lysine hydrochloride is anticipated to grow at a CAGR of 4.2% from 2022 to 2032 .
Análisis Bioquímico
Biochemical Properties
L-Lysine hydrochloride participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. It contains an α-amino group, an α-carboxylic acid group, and a side chain lysyl, classifying it as a basic, charged, aliphatic amino acid . It is involved in the diaminopimelate and α-aminoadipate pathways, which employ distinct enzymes and substrates .
Cellular Effects
L-Lysine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of L-Lysine hydrochloride involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The ε-amino group often participates in hydrogen bonding and as a general base in catalysis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of L-Lysine hydrochloride can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of L-Lysine hydrochloride vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
L-Lysine hydrochloride is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . In organisms that synthesize lysine, two main biosynthetic pathways exist, the diaminopimelate and α-aminoadipate pathways .
Transport and Distribution
L-Lysine hydrochloride is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could affect its localization or accumulation.
Subcellular Localization
The subcellular localization of L-Lysine hydrochloride and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26124-78-7, 28826-16-6, 56-87-1 (Parent) | |
| Record name | L-Lysine, hydrochloride (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26124-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(L-lysine) hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28826-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9029198 | |
| Record name | L-(+)-Lysine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | Lysine monohydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15294 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10098-89-2, 657-27-2, 657-26-1 | |
| Record name | L-Lysine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10098-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=657-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=657-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lysine, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010098892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | lysine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-(+)-Lysine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lysine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNJ23Q2COM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Lysine hydrochloride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- A: L-lysine hydrochloride demonstrates superior hygroscopicity and moisturizing performance compared to glycerin, hyaluronic acid, and even its starting material, L-lysine. Under 43% relative humidity, its maximum hygroscopicity reaches 43.7%, with a moisturizing rate of 100.7%. These figures increase to 85.1% and 103.8%, respectively, at 81% relative humidity. []
A: Yes, L-lysine hydrochloride exhibits hygroscopic properties. []
- A: Research indicates that partially replacing sodium chloride with a mixture of potassium chloride, L-lysine hydrochloride, and L-glutamic acid can effectively reduce sodium content in food products like tomato soup without significantly compromising sensory attributes like saltiness. []
A: Yes, studies demonstrate that adding L-lysine hydrochloride effectively eliminates the rancid odor in rice that develops from prolonged storage at high temperatures. []
A: The ε-amino residue of L-lysine reacts with volatile carbonyl compounds, such as n-propanal and n-hexanal, which are responsible for the rancid odor. This reaction effectively neutralizes these compounds, thus reducing the rancid odor. []
- A: Studies using radiolabeled lysine show that both free and protein-bound lysine are efficiently utilized by growing chicks, with protein-bound lysine demonstrating slightly better utilization. []
A: Research shows that L-lysine sulfate, due to its retained bacterial cell mass, may be a superior source of supplemental lysine for broiler chickens compared to L-lysine hydrochloride. Supplementation with L-lysine sulfate resulted in improved live weight, feed conversion ratio, breast meat yield, meat protein content, protein accretion, nutrient metabolizability, nitrogen retention, protein utilization efficiency, and live weight gain to lysine intake ratio compared to L-lysine hydrochloride. []
- A: Research suggests potential antidiabetic effects of L-lysine. In a study with type 2 diabetes patients, oral L-lysine hydrochloride supplementation alongside existing antidiabetic medication resulted in enhanced insulin receptor tyrosine kinase activity in monocytes and a decrease in blood sugar levels. []
A: L-lysine hydrochloride is incorporated into pharmaceutical compositions alongside calcium gluconate and zinc gluconate to enhance the absorption of these minerals. The purity of L-lysine hydrochloride, particularly its valine content, is crucial for the quality of these preparations. []
A: Animal studies show that pre-treatment with L-lysine hydrochloride can attenuate the ambulation-increasing effect of methamphetamine in a dose-dependent manner. This attenuation is linked to changes in urinary pH levels, affecting the drug's excretion rate. Conversely, acidic amino acid salts, like monosodium glutamate, were found to augment the effects of methamphetamine. []
- A: Yes, a validated high-performance liquid chromatography (HPLC) method enables the simultaneous estimation of L-lysine hydrochloride and L-carnitine-L-tartrate in pharmaceutical dosage forms. This method employs a C18 column with an isocratic mobile phase and UV detection, achieving good accuracy and precision. [, ]
- A: The solubility of L-lysine hydrochloride increases with temperature and varies depending on the solvent used. The order of solubility from highest to lowest is: water > dimethyl sulfoxide > glycol > methanol > ethanol. []
- A: Research indicates that L-lysine hydrochloride interacts with nanocrystalline carbonate-substituted hydroxyapatite (n-cHAp) differently compared to L-arginine hydrochloride. L-lysine hydrochloride undergoes conformational changes depending on the pH of the medium, forming L-lysine structures at higher pH levels. This interaction occurs through the bonding of the L-lysine side chain with n-cHAp hydroxyl groups, creating an anionic form of L-lysine at pH ≤ 5. These findings are relevant for developing biomimetic composites for dental applications. [, ]
- A: A 13-week oral toxicity study in rats established a NOAEL of 5.0% L-lysine hydrochloride in the diet for both male and female rats. This equates to approximately 3.36 ± 0.12 g/kg/day for males and 3.99 ± 0.28 g/kg/day for females. The study found no significant toxicological or behavioral effects at this dosage. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol](/img/structure/B1675700.png)

![4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)



![3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1675709.png)

![N-[(1R,2R)-6-[1-[(4-fluorophenyl)methyl-methylamino]ethylideneamino]-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-phenylbenzamide](/img/structure/B1675713.png)

